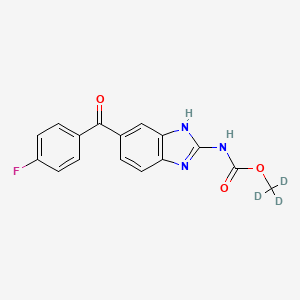

Flubendazole-d3

Vue d'ensemble

Description

Flubendazole D3, also known as Methyl-d3 [5- (4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, is the deuterium labeled version of Flubendazole . Flubendazole is a safe and efficacious anthelmintic agent, which is widely used for anthelmintic to human, rodents, and ruminants . It is a member of the class of mebendazole in which the benzoyl group is replaced by a p-fluorobenzoyl group .

Synthesis Analysis

Flubendazole D3 may be used as an internal standard for the determination of flubendazole in animal muscle tissues and sludge samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .

Molecular Structure Analysis

The molecular formula of Flubendazole D3 is C16D3H9FN3O3 . The molecular weight is 316.30 g/mol .

Applications De Recherche Scientifique

Étalon Analytique

Flubendazole-d3 est utilisé comme étalon analytique dans la recherche scientifique . Il s'agit d'un composé marqué isotopiquement du dérivé benzimidazole, le flubendazole . Il peut être utilisé comme étalon interne pour la détermination du flubendazole dans les tissus musculaires animaux et les échantillons de boues par chromatographie liquide à ultra haute performance couplée à la spectrométrie de masse en tandem (UHPLC-MS/MS) .

Rôle Antitumoral dans Différents Types de Cancers

This compound a été repositionné comme un médicament anticancéreux prometteur . De nombreuses études ont montré qu'il joue un rôle antitumoral dans différents types de cancers, notamment :

Cancer du sein : This compound a montré un potentiel dans le traitement du cancer du sein .

Mélanome : Il a également été constaté qu'il avait des effets antitumoraux dans le mélanome .

Cancer de la prostate : La recherche a indiqué que this compound pourrait être efficace dans le traitement du cancer de la prostate .

Cancer colorectal : Des études ont montré que this compound pourrait avoir un potentiel dans le traitement du cancer colorectal .

Cancer du poumon : This compound a également été constaté qu'il avait des effets antitumoraux dans le cancer du poumon .

Ralentissement de la Progression Tumorale

Des études préliminaires in vivo ont montré que this compound présente la capacité de ralentir la progression tumorale et de réduire la taille des tumeurs d'environ 40 % dans les modèles de souris xénogreffe A549R .

Mécanisme D'action

Target of Action

Flubendazole-d3, also known as Flubendazole D3 (methyl D3), primarily targets microtubules and STAT3 . Microtubules are a component of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound exerts its effects by inhibiting the function of microtubules and STAT3 . It interferes with microtubule dynamics, leading to cell collapse and death . Additionally, it blocks the phosphorylation of STAT3 in a dose- and time-dependent manner, regulating the transcription of STAT3 target genes encoding apoptotic proteins .

Biochemical Pathways

The inhibition of microtubule function and STAT3 by this compound affects several biochemical pathways. It leads to the upregulation of the p53 signaling pathway , resulting in cell cycle arrest at the G2/M phase . This arrest is followed by caspase-dependent cell death in cells .

Pharmacokinetics

It is known that flubendazole, the non-deuterated form, has good oral bioavailability in animals, ranging from 15% to more than 100% . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of cell proliferation and survival . It induces p53-mediated apoptosis and arrests the cell cycle at the G2/M phase . These effects suggest that this compound could be a promising agent for use in cancer treatment .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Flubendazole D3 (methyl D3) plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules . This inhibition disrupts the microtubule network within cells, leading to impaired cell division and function. Additionally, Flubendazole D3 (methyl D3) interacts with enzymes involved in the metabolic pathways of parasites, thereby exerting its anthelmintic effects .

Cellular Effects

Flubendazole D3 (methyl D3) has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway and activating autophagy . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced expression of anti-apoptotic genes and increased expression of autophagy-related genes .

Molecular Mechanism

The molecular mechanism of Flubendazole D3 (methyl D3) involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . This disruption of the microtubule network affects various cellular processes, including cell division and intracellular transport. Additionally, Flubendazole D3 (methyl D3) inhibits the STAT3 signaling pathway, which is crucial for cell survival and proliferation . This inhibition results in decreased expression of STAT3 target genes and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flubendazole D3 (methyl D3) have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to Flubendazole D3 (methyl D3) in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Flubendazole D3 (methyl D3) vary with different dosages in animal models. At low doses, the compound effectively inhibits parasite growth and proliferation without causing significant adverse effects . At high doses, Flubendazole D3 (methyl D3) can cause toxic effects, including histological changes in the genital tracts of animals . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Flubendazole D3 (methyl D3) is involved in various metabolic pathways, including the reduction of its carbonyl group and hydrolysis of the carbamate moiety . The compound interacts with enzymes such as UDP-glucosyltransferase and carbonyl reductases, which play a role in its biotransformation . These metabolic pathways contribute to the detoxification and elimination of Flubendazole D3 (methyl D3) from the body .

Transport and Distribution

Flubendazole D3 (methyl D3) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its accumulation and activity, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of Flubendazole D3 (methyl D3) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network . Additionally, Flubendazole D3 (methyl D3) may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its targeting and efficacy in inhibiting cellular processes .

Propriétés

IUPAC Name |

trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEUVMUXAHMANV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746832 | |

| Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173021-08-3 | |

| Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

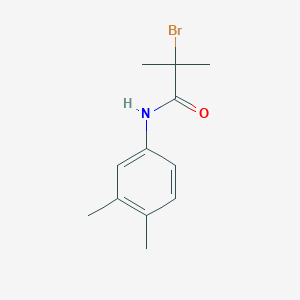

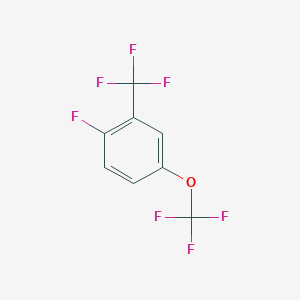

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)